molecular formula C8H11N3O2 B13519448 methyl1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B13519448
M. Wt: 181.19 g/mol
InChI Key: RTYZJQDMESGGFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. . The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a methyl ester group attached to the carboxylate position.

Chemical Reactions Analysis

Methyl1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate can be compared with other similar compounds in the pyrazolopyridine family, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .

Biological Activity

Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to highlight its pharmacological potential, particularly in the realms of cancer therapy and enzyme inhibition.

Structural Characteristics and Synthesis

The compound features a pyrazolo-pyridine core that can be modified to enhance its biological activity. Recent advancements in synthetic methodologies have facilitated the development of derivatives with improved potency and selectivity. For instance, structural modifications at the 4-position of the carboxylate group have been shown to significantly affect biological outcomes.

1. Anticancer Activity

Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate and its derivatives have been investigated for their anticancer properties. A study demonstrated that certain derivatives exhibited potent antiproliferative effects against various cancer cell lines including A172, U87MG, A375, and Panc0504 with IC50 values in the low micromolar range (0.75–4.15 μM) . Notably, these compounds were found to inhibit tumor growth in vivo without affecting normal cells or inducing systemic toxicity .

2. Enzyme Inhibition

The compound has also been identified as an effective inhibitor of TBK1 (TANK-binding kinase 1), a critical regulator in immune response and cancer signaling pathways. One derivative showed an IC50 value of 0.2 nM against TBK1 and effectively inhibited downstream interferon signaling in THP-1 and RAW264.7 cells . This highlights its potential as a lead compound for immune-related therapies.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate derivatives:

Substituent Position Effect on Activity
1-positionModifications lead to varying degrees of enzyme inhibition
4-positionCritical for anticancer activity; bulky groups enhance potency
Hydrophobic tailsInfluence binding affinity to target enzymes

Studies indicate that steric factors and electronic properties of substituents at these positions are pivotal in determining the efficacy of the compounds .

Case Study 1: Antiproliferative Effects

In a controlled experiment assessing the antiproliferative effects of methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate derivatives on cancer cell lines:

  • Cell Lines Tested : A172, U87MG, A375
  • IC50 Values : Ranged from 0.75 μM to 4.15 μM
  • Mechanism : Induction of apoptosis and inhibition of angiogenesis were observed as mechanisms of action .

Case Study 2: TBK1 Inhibition

A derivative was tested for its ability to inhibit TBK1:

  • IC50 Value : 0.2 nM
  • Cell Models : THP-1 and RAW264.7
  • Outcome : Significant reduction in interferon signaling pathways was noted .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)5-2-3-9-7-6(5)4-10-11-7/h4-5H,2-3H2,1H3,(H2,9,10,11)

InChI Key

RTYZJQDMESGGFM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCNC2=C1C=NN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.